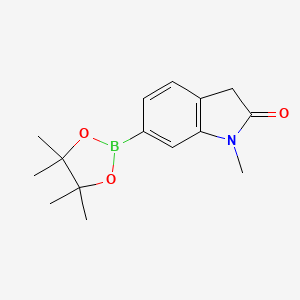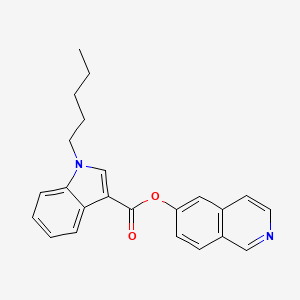
isoquinolin-6-yl1-pentyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PB-22 6-hydroxyisoquinoline isomer is a synthetic cannabinoid that is structurally analogous to potent aminoalkylindoles like JWH 018. It is a derivative of PB-22, where the naphthalene group of JWH 018 is replaced by an 8-hydroxyquinoline group . This compound is often used as an analytical reference standard in forensic and toxicological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PB-22 6-hydroxyisoquinoline isomer involves the substitution of the naphthalene group in JWH 018 with an 8-hydroxyquinoline group. This process typically involves the use of gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography–tandem mass spectrometry (LC–MS-MS) for the differentiation and analysis of the isomers .
Industrial Production Methods
Industrial production methods for PB-22 6-hydroxyisoquinoline isomer are not extensively documented. the general approach involves the use of advanced chromatographic techniques to ensure the purity and differentiation of the isomers .
Chemical Reactions Analysis
Types of Reactions
PB-22 6-hydroxyisoquinoline isomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinoline derivatives, while reduction may yield hydroquinoline compounds .
Scientific Research Applications
PB-22 6-hydroxyisoquinoline isomer has several scientific research applications, including:
Mechanism of Action
The mechanism of action of PB-22 6-hydroxyisoquinoline isomer involves its interaction with cannabinoid receptors in the body. It is structurally similar to other synthetic cannabinoids, which are known to bind to cannabinoid receptors and exert their effects through the modulation of neurotransmitter release . The specific molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
PB-22 6-hydroxyisoquinoline isomer is unique due to the presence of the 8-hydroxyquinoline group, which differentiates it from other synthetic cannabinoids like JWH 018 and its derivatives . Similar compounds include:
JWH 018: A potent synthetic cannabinoid with a naphthalene group.
PB-22: A derivative of JWH 018 with an 8-hydroxyquinoline group.
5F-PB-22: A fluorinated derivative of PB-22.
These compounds share structural similarities but differ in their specific functional groups and resulting chemical properties .
Properties
Molecular Formula |
C23H22N2O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
isoquinolin-6-yl 1-pentylindole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-13-25-16-21(20-7-4-5-8-22(20)25)23(26)27-19-10-9-18-15-24-12-11-17(18)14-19/h4-5,7-12,14-16H,2-3,6,13H2,1H3 |
InChI Key |
NFRXBKALAWDUSI-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=C(C=C3)C=NC=C4 |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=C(C=C3)C=NC=C4 |
Synonyms |
PB-22 6-Hydroxyisoquinoline Isomer |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


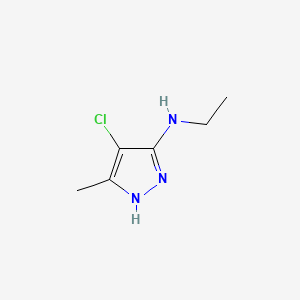
![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)
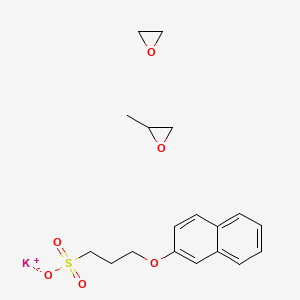

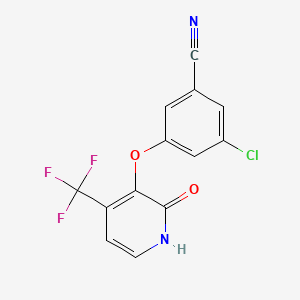
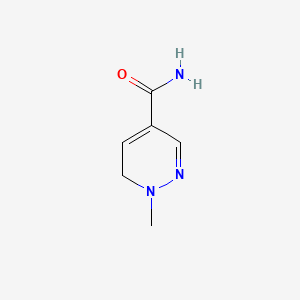
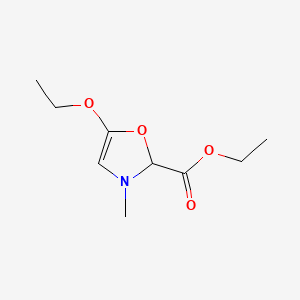
![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)
